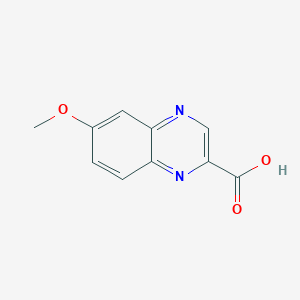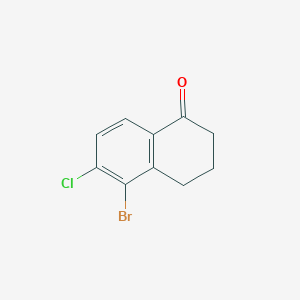
5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one, more commonly referred to as BCDN, is a synthetic compound with a wide range of applications in the scientific community. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. BCDN is used in many scientific fields, including organic synthesis, drug discovery, and materials science.
Applications De Recherche Scientifique
Synthesis of Polycyclic Hydrocarbons
Research by Gilchrist and Summersell (1988) outlines the synthesis of chrysenes and other fused phenanthrenes via a palladium(0) coupling and electrocyclic ring closure sequence starting from 2-bromo-1-vinyl-3,4-dihydronaphthalene. This method demonstrates the potential for creating complex polycyclic structures, which could be relevant for the synthesis of materials or molecules with similar backbones to 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one (Gilchrist & Summersell, 1988).
Preparation of Substituted Chromenes
A study by Gabbutt et al. (1994) on the facile synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones illustrates the potential for bromo-substituted compounds to undergo transformations leading to novel heterocyclic structures. This research may hint at the reactivity and applications of bromo- and chloro-substituted dihydronaphthalenes in synthesizing heterocyclic compounds (Gabbutt et al., 1994).
Antimicrobial and Antioxidant Activities
Research conducted by Gupta and Chaudhary (2013) on the synthesis of (E)-3-amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones from 3,4-dihydro-2H-naphthalen-1-ones reveals potential biological activities, including antimicrobial properties. This suggests that structurally related compounds might also possess bioactive properties, opening avenues for pharmaceutical applications (Gupta & Chaudhary, 2013).
Electrophilic Substitution and Cyclization
Clarke, Gregory, and Scrowston (1973) detailed the preparation of naphtho[1,2-b]thiophen from 3,4-dihydronaphthalen-1(2H)-one through a series of reactions including bromination and cyclization. This study underscores the versatility of dihydronaphthalenones in synthesizing condensed aromatic systems, potentially applicable to the synthesis and functionalization of 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one (Clarke et al., 1973).
Halogen Bonding and Structural Analysis
Research by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explores the competition between hydrogen, stacking, and halogen bonding. This highlights the significance of detailed structural analysis and noncovalent interactions in understanding the properties of complex organic molecules, which could be relevant for analyzing the structure and reactivity of halogen-substituted dihydronaphthalenes (Gouda et al., 2022).
Propriétés
IUPAC Name |
5-bromo-6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHSLYCFBLZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



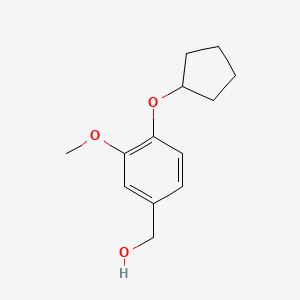
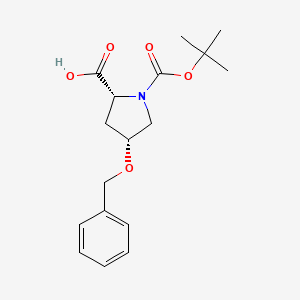
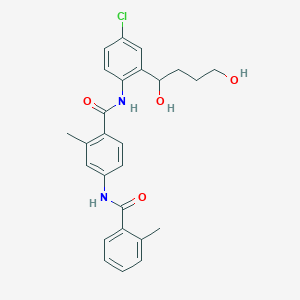

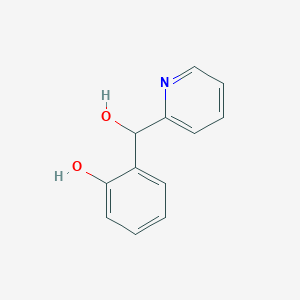
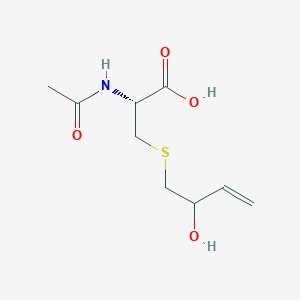
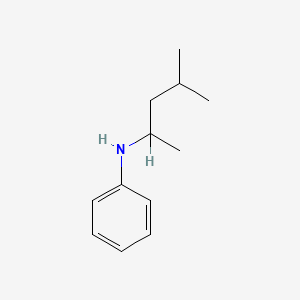

![1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one](/img/structure/B3323084.png)


